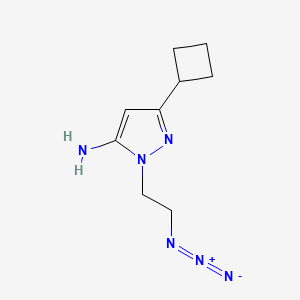
1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound serves as a building block in the synthesis of pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. The synthesis involves reactions with primary amines yielding compounds with varied pharmacophore sites. These derivatives have been characterized through methods like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, highlighting their structural and biological relevance (Titi et al., 2020).
Chemical Reactions and Regiochemistry
The compound is integral in the synthesis of proligands for metal salts, showcasing different regiochemistry of electrophilic attack in its reactions with acid chloride and isothiocyanate electrophiles. This variability underscores its utility in creating complex molecules for further scientific investigation (Pask et al., 2006).
Material Science Applications
It has also been highlighted in materials science, particularly in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their photophysical properties. This application demonstrates the compound's role in developing new materials with potential technological uses (Moustafa et al., 2022).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the compound has been utilized in the synthesis of novel oxazolidinone antibacterial candidates, evidencing a concise, environmentally friendly, and cost-effective route for large-scale preparation. This showcases its potential in contributing to the development of new antibiotics (Yang et al., 2014).
Catalysis and Organic Synthesis
The compound plays a role in catalysis, as seen in its use in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through domino reactions. These reactions, catalyzed by green catalysts like l-proline, demonstrate the compound's utility in facilitating complex organic transformations (Gunasekaran et al., 2014).
Safety and Hazards
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could open up new possibilities for the synthesis of “1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine” and related compounds.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-4-6-15-10(12)7-9(14-15)8-3-1-2-5-13-8/h1-3,5,7H,4,6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOBZYKCRMICQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















